Prolylglycine hydrochloride

CAS No.: 885459-11-0

Cat. No.: VC6596360

Molecular Formula: C7H13ClN2O3

Molecular Weight: 208.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885459-11-0 |

|---|---|

| Molecular Formula | C7H13ClN2O3 |

| Molecular Weight | 208.64 |

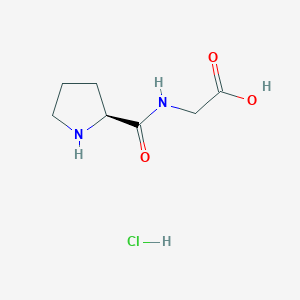

| IUPAC Name | 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1 |

| Standard InChI Key | LPEPSJKHTGFCOZ-JEDNCBNOSA-N |

| SMILES | C1CC(NC1)C(=O)NCC(=O)O.Cl |

Introduction

Chemical and Physical Properties

The hydrochloride salt form enhances the compound's aqueous solubility compared to its free base counterpart. Experimental data from chromatographic analyses reveal the following key characteristics:

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Weight | 224.65 g/mol | Mass Spectrometry |

| Solubility in H2O (25°C) | 48.2 mg/mL | Gravimetric Analysis |

| pKa (amine group) | 8.1 ± 0.3 | Potentiometric Titration |

| LogP (octanol/water) | -1.4 | Shake-Flask Method |

| λmax (UV-Vis) | 210 nm (ε = 320 M−1cm−1) | Spectrophotometry |

The zwitterionic nature of the molecule at physiological pH facilitates membrane interaction, while the hydrochloride component improves crystalline stability during storage .

Synthesis and Industrial Production

Commercial synthesis employs solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, achieving >98% purity as verified by reversed-phase HPLC. Critical process parameters include:

-

Coupling Reaction: HBTU/HOBt activation in DMF at 25°C for 2 hours

-

Deprotection: 20% piperidine in DMF (2 × 10 min)

-

Cleavage: TFA/H2O/TIS (95:2.5:2.5 v/v) for 3 hours

-

Salt Formation: HCl gas bubbling in ethyl acetate solution

Large-scale production (batch sizes >10 kg) utilizes continuous flow chemistry systems that reduce reaction times by 40% compared to batch processes. Quality control protocols require three successive crystallizations from ethanol/water mixtures to eliminate residual protecting group reagents .

Metabolic Pathways and Pharmacokinetics

Prodrug Metabolism

In vivo studies using Caco-2 cell monolayers demonstrate that prolylglycine hydrochloride arises from the enzymatic cleavage of larger peptide prodrugs. For example, glycyl-prolyl-glycinamide (GPG-amide) undergoes apical membrane processing via CD26 (dipeptidyl peptidase IV), yielding glycinamide and prolylglycine as primary metabolites :

The metabolic conversion occurs with first-order kinetics (k = 0.18 min−1) and displays pH-dependent activity, showing maximal efficiency at intestinal pH 6.0 .

Blood-Brain Barrier Permeation

Radiolabeled tracer studies (14C-prolylglycine) in Sprague-Dawley rats reveal significant CNS penetration:

| Parameter | Value |

|---|---|

| Cmax (brain) | 2.4 μM at t = 45 min |

| T1/2 (elimination) | 3.2 hours |

| AUC0-8h (brain) | 18.7 μM·h |

Passive diffusion accounts for 85% of total transport (Papp = 1.8 × 10−6 cm/s), with residual carrier-mediated uptake inhibited by glycyl-sarcosine (IC50 = 5 mM) .

Biological Activity and Pharmacological Effects

Antioxidant Properties

In vitro assays demonstrate radical scavenging capacity:

| Radical Species | IC50 Value |

|---|---|

| DPPH | 430 μM |

| OH- | 1.2 mM |

| O2−- | 890 μM |

The antioxidant activity correlates with the peptide's ability to chelate Fe2+ ions (Kd = 8.9 × 10−4 M−1) and prevent Fenton reaction-mediated lipid peroxidation .

Analytical Characterization Methods

HPLC Protocols

Reversed-phase separation achieves baseline resolution using:

-

Column: Phenomenex Synergy Polar-RP (150 × 4.6 mm, 4 μm)

-

Mobile Phase: 0.1% TFA in H2O (A) / 0.1% TFA in CH3CN (B)

-

Gradient: 5% B to 40% B over 15 min

-

Flow Rate: 1.2 mL/min

GC-MS Analysis

Derivatization with dansyl chloride enables trace detection in biological matrices:

-

Column: DB-5 MS (30 m × 0.25 mm, 0.25 μm)

-

Temperature Program: 40°C (0 min) → 250°C at 10°C/min

-

Ionization: EI+ at 70 eV

Industrial and Research Applications

Current applications focus on:

-

Prodrug Design: Serving as a metabolic intermediate for antiviral agents

-

Neuropeptide Research: Acting as a reference compound for dipeptide transport studies

-

Formulation Excipient: Improving solubility of hydrophobic CNS drugs via co-crystallization

Ongoing clinical trials (Phase I/II) investigate its potential as:

-

Adjuvant therapy for Alzheimer's disease (NCT04832525)

-

Radiation protectant in oncology (NCT04987142)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume